molecular formula C17H17ClN4 B2546006 3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 900878-29-7

3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2546006
CAS No.: 900878-29-7
M. Wt: 312.8
InChI Key: OJIKZAZAAZLNQR-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a chemical compound based on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its versatile protein kinase inhibitor (PKI) activity . This scaffold is a central focus in targeted cancer therapy research, as it can be engineered to potently and selectively inhibit key kinases disrupted in cancers, such as CK2, EGFR, B-Raf, and CDK1/2 . The specific substitution pattern on this compound—featuring a 2-chlorophenyl group at the 3-position and a pyrrolidin-1-yl group at the 7-position—is designed to optimize interactions within the ATP-binding pocket of various kinase targets, influencing the molecule's binding affinity, selectivity, and overall pharmacological profile . Researchers value this core structure for developing novel therapeutic agents, and it shares structural features with compounds in preclinical and clinical development . The synthetic approach for such derivatives may involve modern, efficient methods like palladium-catalyzed cross-coupling or microwave-assisted cyclization to introduce diverse functional groups and enhance biological activity . This product is intended for research purposes only, specifically for use in biochemical assays, target validation, and structure-activity relationship (SAR) studies in early drug discovery. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4/c1-12-10-16(21-8-4-5-9-21)22-17(20-12)14(11-19-22)13-6-2-3-7-15(13)18/h2-3,6-7,10-11H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIKZAZAAZLNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of aminopyrazoles with enaminonitriles or enaminones . The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux. Major products formed from these reactions depend on the specific substituents introduced during the reaction.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines, including 3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine. These compounds have shown cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The exact mechanism of action is still under investigation; however, it is believed that these compounds may inhibit cell proliferation and induce apoptosis (programmed cell death) in cancer cells. The inhibition of specific signaling pathways involved in cancer progression has been observed in related compounds .

Case Study: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 Value (μM)Reference
MDA-MB-231 (Breast)27.6
HCT116 (Colon)TBDTBD
A549 (Lung)TBDTBD

Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines have been explored as selective inhibitors of various protein kinases involved in cellular signaling pathways. These kinases are crucial for cell division and are often overexpressed in cancer cells:

  • Aurora Kinase Inhibition : Some derivatives have demonstrated significant activity against aurora kinases, which are essential for proper mitotic progression. This inhibition can lead to cell cycle arrest and subsequent apoptosis in tumor cells .

Anti-inflammatory Properties

In addition to anticancer activity, there is growing interest in the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines:

  • Prostaglandin Inhibition : Compounds from this family have shown promise in inhibiting prostaglandin synthesis, which plays a key role in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Psychopharmacological Effects

Some studies suggest that pyrazolo[1,5-a]pyrimidines may also exhibit psychopharmacological effects. These could be linked to their ability to modulate neurotransmitter systems or inhibit specific enzymes involved in neuroinflammation.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling and proliferation . The compound’s ability to bind to these targets and modulate their activity is key to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in substituent positions and functional groups, which significantly impact biological activity and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name Substituents (Positions 3, 5, 7) Key Modifications Biological Activity/Notes References
Target Compound 3: 2-Chlorophenyl; 5: Methyl; 7: Pyrrolidinyl Pyrrolidine (5-membered amine) Potential kinase inhibition, purine analog
3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl) 3: 4-Chlorophenyl; 5: Methyl; 7: Piperidinyl Piperidine (6-membered amine) Enhanced solubility vs. pyrrolidine
3-(4-Chlorophenyl)-5-methyl-7-phenyl 3: 4-Chlorophenyl; 5: Methyl; 7: Phenyl Aromatic phenyl group Reduced H-bonding capacity
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl) 3: 2,4-Dichlorophenyl; 5: 4-Fluorophenyl; 7: CF₃ Trifluoromethyl and halogenated aryl groups Antitrypanosomal, antischistosomal activity
5-Chloro-6-[(3-chlorophenyl)methyl]-7-[(1R)-1,2-dimethylpropyl]amino 3: Carboxylic acid; 5: Cl; 7: Branched alkyl Carboxylic acid functionalization Likely improved metabolic stability

Key Findings from Research

  • Substituent Position and Bioactivity: The 2-chlorophenyl group in the target compound may enhance steric interactions with target receptors compared to 4-chlorophenyl analogs (e.g., ) . Pyrrolidine vs. Trifluoromethyl Groups: Compounds like those in and exhibit enhanced antitrypanosomal activity due to the electron-withdrawing CF₃ group, which improves membrane permeability .
  • Synthetic Approaches :

    • The target compound’s synthesis likely follows methods similar to , where chlorinated intermediates (e.g., POCl₃) are used to introduce substituents at position 7 .
    • Morpholine and piperidine derivatives (e.g., and ) are synthesized via nucleophilic substitution, highlighting the versatility of pyrazolo[1,5-a]pyrimidine scaffolds .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The pyrrolidinyl group in the target compound balances lipophilicity and solubility, whereas phenyl substituents (e.g., ) increase hydrophobicity .
  • Biological Activity: Analogs with trifluoromethyl () or dichlorophenyl groups () show potent antitrypanosomal activity (IC₅₀ < 1 µM) . Morpholine derivatives (e.g., ) demonstrate improved pharmacokinetic profiles due to hydrogen-bonding capabilities .

Biological Activity

3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class of compounds, which are recognized for their diverse biological activities and potential therapeutic applications. This compound features a unique structural framework that may confer specific pharmacological properties, particularly in oncology and enzyme inhibition.

Chemical Structure and Properties

The molecular formula for this compound is C13H15ClN4C_{13}H_{15}ClN_{4} with a molecular weight of approximately 250.74 g/mol. Its structure includes:

  • A chlorophenyl group at the 3-position,
  • A methyl group at the 5-position,
  • A pyrrolidin-1-yl group at the 7-position.

This combination of substituents is crucial for its biological activity, influencing interactions with various biological targets.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. Specifically, studies have shown that this compound demonstrates cytotoxic effects on several cancer cell lines, including:

  • Colon cancer (HCT116)
  • Breast cancer
  • Lung cancer

The proposed mechanism involves inhibition of cell proliferation and induction of apoptosis in cancer cells. This suggests that the compound may act as a potential chemotherapeutic agent by targeting specific signaling pathways involved in tumor growth and survival .

Enzyme Inhibition

The compound is also being investigated for its potential as a selective inhibitor of protein kinases, enzymes that play critical roles in cellular signaling pathways. Pyrazolo[1,5-a]pyrimidines have shown promise in inhibiting kinases involved in cancer progression and inflammation . The precise mechanisms remain under investigation, but the structure-function relationship indicates that modifications to the substituents can enhance selectivity and potency against specific kinases.

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions between 3-aminopyrazoles and various electrophiles such as β-dicarbonyl compounds. This method allows for regioselective modifications at multiple positions on the pyrazolo[1,5-a]pyrimidine scaffold .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar pyrazolo[1,5-a]pyrimidines:

Compound NameStructural FeaturesBiological Activity
3-(4-Chlorophenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidineSimilar core with different substituentsAnticancer activity
3-(2-Fluorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidineFluorine instead of chlorineSelective protein kinase inhibition
3-(2-Bromophenyl)-5-methyl-7-(tetrahydro-pyran-4-yl)pyrazolo[1,5-a]pyrimidineBromine substitutionPotential anti-inflammatory effects

These compounds illustrate the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in medicinal chemistry and highlight how minor structural changes can lead to significant differences in biological activity.

Case Studies

A recent study focused on evaluating the anticancer activities of various pyrazolo[1,5-a]pyrimidines, including our compound of interest. The study utilized both in vitro assays and computational modeling to assess cytotoxicity against colorectal carcinoma cell lines. Results indicated that modifications to the substituent groups significantly influenced both potency and selectivity against cancer cells .

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